molecular formula C20H22ClN3OS B2610952 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide CAS No. 897457-89-5

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide

Cat. No.: B2610952
CAS No.: 897457-89-5
M. Wt: 387.93
InChI Key: DKFZFOSNLUGERC-UHFFFAOYSA-N
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Description

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide features a core imidazo[2,1-b]thiazole scaffold substituted at position 6 with a 4-chlorophenyl group and at position 3 with an acetamide moiety bearing N-cyclohexyl and N-methyl substituents. This structure combines aromatic and aliphatic components, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS/c1-23(16-5-3-2-4-6-16)19(25)11-17-13-26-20-22-18(12-24(17)20)14-7-9-15(21)10-8-14/h7-10,12-13,16H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFZFOSNLUGERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide typically involves the formation of the imidazothiazole core followed by functionalization at specific positions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then cyclized with an appropriate imidazole precursor

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group in the compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Key Conditions and Outcomes

Reagent/Condition Product Notes
6M HCl, reflux (2–4 h)2-[6-(4-chlorophenyl)imidazo[2,1-b] thiazol-3-yl]acetic acidComplete cleavage of the acetamide group observed at elevated temperatures.
1M NaOH, 80°C (1–2 h)Sodium salt of the carboxylic acid derivativeReaction proceeds via nucleophilic attack at the carbonyl carbon.

This reactivity is attributed to the electron-withdrawing nature of the imidazo[2,1-b]thiazole ring, which activates the acetamide linkage toward hydrolysis.

Nucleophilic Substitution

The cyclohexyl-methylamine substituent on the acetamide participates in nucleophilic substitution reactions, particularly at the methyl or cyclohexyl positions.

Example Reaction Pathways

  • Methyl Group Substitution :
    Treatment with thionyl chloride (SOCl₂) converts the acetamide to an acyl chloride intermediate, which reacts with amines (e.g., aniline) to form substituted amides.

  • Cyclohexyl Ring Functionalization :
    Electrophilic aromatic substitution (e.g., nitration) occurs on the cyclohexyl ring under strongly acidic conditions, though steric hindrance limits regioselectivity.

Oxidation and Reduction

The imidazo[2,1-b]thiazole core exhibits redox activity:

Reaction Type Reagents Outcome
OxidationKMnO₄, H₂O, 60°CSulfur atom in the thiazole ring oxidizes to sulfoxide or sulfone derivatives.
ReductionH₂, Pd/C (1 atm)Partial saturation of the imidazole ring, altering electronic properties.

Cross-Coupling Reactions

The 4-chlorophenyl group enables participation in palladium-catalyzed cross-coupling reactions, facilitating structural diversification:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1), 80°C.

  • Outcome : Replacement of the chloro substituent with aryl/heteroaryl groups (e.g., 4-cyanophenyl) .

Cyclization Reactions

The compound serves as a precursor in synthesizing fused heterocycles. For example:

  • With Hydrazine : Forms triazole derivatives via cyclocondensation, enhancing antimicrobial activity .

  • With Thiourea : Generates thiadiazole analogs under microwave irradiation, improving reaction efficiency .

Stability Under Thermal and Photolytic Conditions

Condition Observation
120°C (dry)Decomposition begins after 2 h, releasing chlorophenyl fragments.
UV light (254 nm)Photolytic cleavage of the thiazole ring, forming sulfonic acid derivatives.

Scientific Research Applications

Physical Properties

  • Molecular Weight : 335.87 g/mol
  • Melting Point : Not specified in the available literature
  • Solubility : Soluble in organic solvents; specific solubility data may vary based on formulation.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways .

Anticancer Properties

Compounds within this class have been investigated for their anticancer potential. For example, imidazo[2,1-b][1,3]thiazole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanisms typically involve the induction of apoptosis and cell cycle arrest through interactions with specific molecular targets such as protein kinases and transcription factors .

Neuroprotective Effects

Some studies suggest that imidazo[2,1-b][1,3]thiazole derivatives may possess neuroprotective properties. This is particularly relevant for conditions like Alzheimer's disease where acetylcholinesterase inhibition is beneficial. Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase activity effectively, suggesting potential therapeutic applications in neurodegenerative diseases .

Study 1: Anticancer Activity Evaluation

A study focused on synthesizing various imidazo[2,1-b][1,3]thiazole derivatives found that certain compounds exhibited significant cytotoxic effects against breast cancer cell lines (MCF7). The most active derivatives were subjected to further molecular docking studies to elucidate their binding affinities to target proteins involved in cancer progression .

Study 2: Antimicrobial Efficacy Assessment

Another research effort evaluated the antimicrobial activity of related thiazole compounds against Gram-positive and Gram-negative bacteria. The findings indicated that specific substitutions on the thiazole ring significantly enhanced antibacterial potency. The study employed both in vitro assays and molecular modeling techniques to predict interactions with bacterial enzymes .

Study 3: Neuroprotective Mechanism Investigation

Research into the neuroprotective effects of thiazole derivatives highlighted their potential as acetylcholinesterase inhibitors. In vitro assays demonstrated that certain compounds could significantly reduce enzyme activity, thereby increasing acetylcholine levels and improving cognitive function in models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to stimulate the nuclear translocation of the human constitutive androstane receptor (CAR), which plays a role in regulating the expression of genes involved in drug metabolism and detoxification . This interaction can modulate various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The acetamide nitrogen substituent significantly impacts physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name / ID Substituent on Acetamide Nitrogen Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound N-Cyclohexyl-N-methyl Not Reported Not Reported Aliphatic (cyclohexyl, methyl)
5f () N-(6-Chloropyridin-3-yl) 215–217 ~453.3 Aromatic (chloropyridine)
5l () N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)) 116–118 573.1841 [M+H]+ Piperazine-methoxybenzyl
3a () N-Cyclohexyl (hydrazinecarbothioamide) Not Reported ~524.4 Hydrazinecarbothioamide
2b () Acetic acid (unsubstituted) 236–238 292.0073 Carboxylic acid

Key Observations:

  • Melting Points : Aromatic derivatives (e.g., 5f, 5l) exhibit higher melting points (>200°C) due to stronger intermolecular forces (e.g., π-π stacking), whereas aliphatic substituents may lower melting points, as seen in 5j (118–120°C) .

Biological Activity

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide is a member of the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₈ClN₃OS
  • Molecular Weight : 436.74 g/mol
  • CAS Number : 897457-70-4

The compound features a complex structure that includes an imidazo[2,1-b]thiazole moiety and a cyclohexyl group, which may contribute to its biological activity.

Anticancer Properties

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that various derivatives of imidazo[2,1-b]thiazoles can induce apoptosis in cancer cells. A specific derivative demonstrated cytotoxic effects against human and murine cancer cell lines by triggering apoptosis without cell cycle arrest .

Table 1: Cytotoxic Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4iA549 (Lung)12.5Apoptosis induction
5iMCF7 (Breast)15.0Apoptosis induction
TargetVarious-Cell cycle analysis

Antimicrobial Activity

Imidazo[2,1-b]thiazoles have also been evaluated for their antimicrobial properties. The compound has shown promising results against various bacterial strains, indicating potential as an antibacterial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have reported that derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of imidazo[2,1-b]thiazoles are multifaceted:

  • Apoptosis Induction : Compounds in this class have been shown to activate caspases and promote mitochondrial membrane permeabilization, leading to programmed cell death.
  • Enzyme Inhibition : Certain derivatives selectively inhibit carbonic anhydrase isoforms (e.g., hCA II), which is crucial in various physiological processes and pathologies .
  • Antiviral Activity : Some studies indicate efficacy against viral infections by inhibiting viral replication through interference with viral polymerases or other key enzymes involved in the viral life cycle .

Case Studies

Several case studies highlight the effectiveness of imidazo[2,1-b]thiazoles in clinical settings:

  • Case Study on Cancer Treatment : A study involving a derivative of the compound showed a significant reduction in tumor size in xenograft models when administered at optimized doses.
  • Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with the compound, resulting in a notable decrease in bacterial load compared to controls.

Q & A

Basic: What are the established synthetic routes for 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step procedures, starting with the formation of the imidazo[2,1-b][1,3]thiazole core. A common approach includes:

  • Step 1: Cyclocondensation of substituted thiazole precursors with chlorophenyl derivatives under reflux conditions using catalysts like acetic acid .
  • Step 2: Acetylation of the intermediate with N-cyclohexyl-N-methylacetamide via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt).

Characterization:

  • Intermediate validation: IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide).
  • Final product purity: ¹H/¹³C NMR confirms regiochemistry and substituent orientation, while X-ray crystallography (e.g., monoclinic P2₁/c space group) resolves absolute configuration .

Advanced: How can computational methods improve the yield and selectivity of this compound’s synthesis?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path simulations optimize reaction conditions:

  • Transition state analysis: Identifies energy barriers for key steps (e.g., cyclocondensation), enabling solvent or temperature adjustments .
  • Machine learning: Predicts optimal molar ratios (e.g., 1:1.2 for thiazole:acetamide) and catalysts (e.g., Pd(OAc)₂) using historical data .
  • Selectivity control: MD simulations model steric effects of the cyclohexyl group to minimize byproducts .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • Single-crystal X-ray diffraction: Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (e.g., 85.2° between thiazole and chlorophenyl planes) .
  • NMR spectroscopy: ¹H NMR distinguishes N-methyl (δ ~3.1 ppm) and cyclohexyl protons (δ ~1.2–2.0 ppm), while ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
  • Mass spectrometry: HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 456.12) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability in enzyme inhibition assays)?

Answer:

  • Assay standardization: Use uniform protocols (e.g., Ellman’s method for acetylcholinesterase inhibition) with positive controls (e.g., donepezil) .
  • Molecular docking: Compare binding poses (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Glu199) that explain potency differences .
  • Meta-analysis: Apply statistical tools (e.g., ANOVA) to evaluate batch-to-batch purity (HPLC ≥98%) and solvent effects (e.g., DMSO vs. ethanol) .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiol byproducts) .
  • Spill management: Neutralize with activated charcoal and dispose via hazardous waste protocols .

Advanced: What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?

Answer:

  • SAR studies: Modify the cyclohexyl group (e.g., replace with piperidine) to improve logP (target: 2–3) and aqueous solubility .
  • Prodrug approaches: Introduce ester moieties at the acetamide position for controlled release .
  • Metabolic stability: CYP450 inhibition assays (e.g., human liver microsomes) guide structural tweaks to reduce oxidative degradation .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Accelerated stability studies: Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., ≤5% impurity).
  • Light sensitivity: UV-Vis spectroscopy tracks photodegradation (λmax shifts >5 nm indicate instability) .

Advanced: What in silico tools predict binding affinity to non-target proteins (e.g., hERG channel)?

Answer:

  • Pharmacophore modeling: Match electrostatic features to hERG’s hydrophobic cavity (e.g., reduce basicity of the imidazo-thiazole nitrogen) .
  • Toxicity prediction: Use SwissADME to flag Pan-Assay Interference Compounds (PAINS) alerts .

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